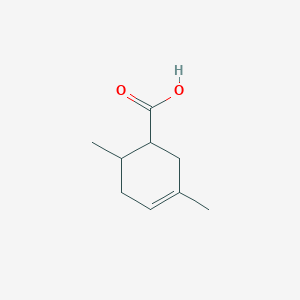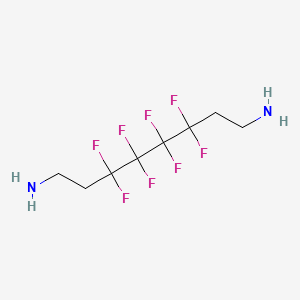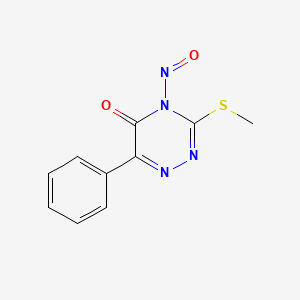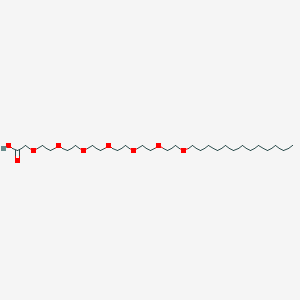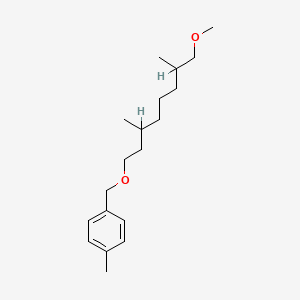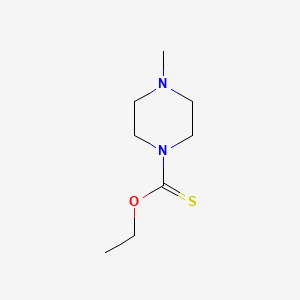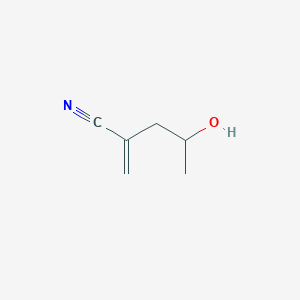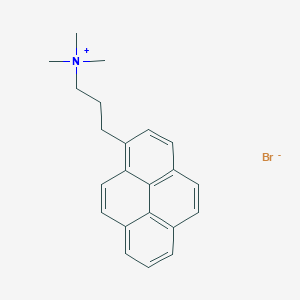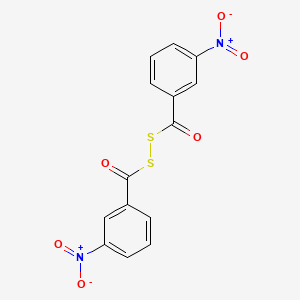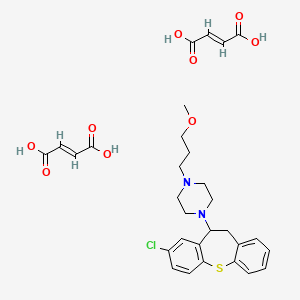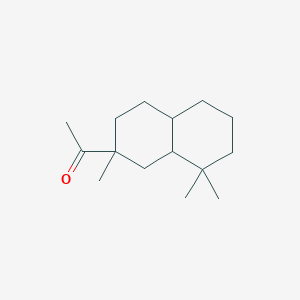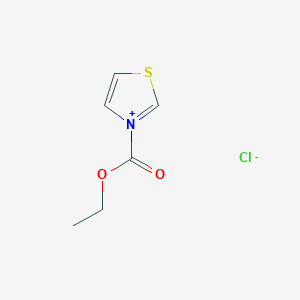![molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4](/img/structure/B14342777.png)
2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
- Tetramethylene glycol diglycidyl ether
Uniqueness
Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.
Propiedades
Número CAS |
101417-05-4 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3 |
Clave InChI |
DLRRJYFPYUQCDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(COCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


